5-(3-Fluorophenyl)cyclohexane-1,3-dione is an organic compound characterized by the molecular formula . This compound is a derivative of cyclohexane-1,3-dione, where a hydrogen atom on the cyclohexane ring is substituted with a 3-fluorophenyl group. The presence of the fluorine atom enhances the compound's electronic properties, making it a subject of interest in various chemical and biological studies. Its structural uniqueness contributes to its potential applications in medicinal chemistry and material science.
5-(3-F)-PCD can be used as a starting material for the synthesis of more complex organic molecules. A study published in the journal "Tetrahedron Letters" describes its application in the synthesis of fluorinated cyclohexanes, a class of compounds with potential applications in the pharmaceutical and materials science fields [].
Limited research suggests 5-(3-F)-PCD might possess some biological activity. A study published in "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of 5-(3-F)-PCD derivatives as potential anticonvulsant agents. However, the tested compounds did not exhibit significant anticonvulsant activity []. Further research is needed to explore other potential biological activities of 5-(3-F)-PCD.
The major products formed from these reactions include:
The synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione typically involves a cyclocondensation reaction between 3-fluorobenzaldehyde and cyclohexane-1,3-dione. This reaction is generally conducted in the presence of a base such as sodium ethoxide under reflux conditions. After the reaction is complete, the product is isolated through filtration and recrystallization.
While specific industrial methods for producing this compound are not extensively documented, they would likely mirror laboratory synthesis on a larger scale. This includes optimizing reaction conditions (temperature, pressure, solvent choice) to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
5-(3-Fluorophenyl)cyclohexane-1,3-dione has several applications across different fields:
Studies have shown that 5-(3-Fluorophenyl)cyclohexane-1,3-dione interacts with various molecular targets, leading to significant biological effects. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Ongoing research aims to clarify these interactions further and explore their implications in drug design .
Several compounds share structural similarities with 5-(3-Fluorophenyl)cyclohexane-1,3-dione:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(4-Fluorophenyl)cyclohexane-1,3-dione | Similar structure but with a para-fluoro group | Different electronic properties due to para-substitution |
| 5-(3,4-Methylenedioxyphenyl)cyclohexane-1,3-dione | Contains methylenedioxy group | Enhanced reactivity due to electron-donating effects |
| 5-Isopropyl-1,3-cyclohexanedione | Isopropyl group instead of phenyl | Distinct steric hindrance affecting reactivity |
The uniqueness of 5-(3-Fluorophenyl)cyclohexane-1,3-dione lies in its specific substitution pattern with the 3-fluorophenyl group. This imparts unique electronic and steric properties that are valuable for studying structure-activity relationships in medicinal chemistry and developing new chemical entities with desired properties .
5-(3-Fluorophenyl)cyclohexane-1,3-dione possesses the molecular formula C₁₂H₁₁FO₂ with a molecular weight of 206.22 grams per mole [1]. The compound features a cyclohexane ring bearing two carbonyl groups at positions 1 and 3, with a 3-fluorophenyl substituent at position 5 [1]. The molecular structure can be represented by the SMILES notation O=C1CC(CC(C2=CC=CC(F)=C2)C1)=O, indicating the spatial arrangement of atoms within the molecule [1].
The cyclohexane ring system adopts a characteristic chair conformation that is energetically favored [2] [3]. The presence of the two carbonyl groups at positions 1 and 3 creates a beta-diketone system that influences the overall molecular geometry [3]. The 3-fluorophenyl substituent at position 5 extends from the cyclohexane ring, with the fluorine atom positioned meta to the attachment point on the benzene ring [1].
Computational studies on related cyclohexane-1,3-dione derivatives indicate that the keto form generally exists in an envelope-like conformation [2] [3]. The dihedral angles and bond lengths are influenced by the electronic effects of the fluorine substituent on the phenyl ring [4]. The presence of the electronegative fluorine atom affects the electron density distribution throughout the molecular framework [4].
Limited crystallographic data is available specifically for 5-(3-Fluorophenyl)cyclohexane-1,3-dione [5]. The compound is assigned the MDL number MFCD11840286 [5]. Related fluorophenyl cyclohexane-1,3-dione derivatives have been characterized crystallographically, providing insight into the structural parameters of this class of compounds [6] [7].
Comparative crystallographic studies of similar compounds reveal typical parameters for this structural class [6] [7]. The triclinic and monoclinic crystal systems are commonly observed for substituted cyclohexane-1,3-dione derivatives [7]. The lattice parameters and space group assignments vary depending on the specific substitution pattern and intermolecular packing arrangements [7].
| Parameter | Related Compounds Data |
|---|---|
| Crystal System | Triclinic/Monoclinic [7] |
| Density | 1.315-1.368 g/cm³ [7] |
| Space Group | P-1, P21/n [7] |
The Nuclear Magnetic Resonance spectroscopy of 5-(3-Fluorophenyl)cyclohexane-1,3-dione reveals characteristic patterns consistent with the cyclohexane-1,3-dione framework [8] [9]. The ¹H Nuclear Magnetic Resonance spectrum typically displays signals corresponding to the cyclohexane ring protons and the aromatic protons of the fluorophenyl substituent [8] [9].
For cyclohexane-1,3-dione derivatives, the methylene protons adjacent to the carbonyl groups typically appear in the 2.3-2.7 parts per million region [8] [9] [10]. The proton at the 5-position bearing the phenyl substituent generally resonates around 3.2-3.6 parts per million [8] [9]. The aromatic protons of the 3-fluorophenyl group appear in the characteristic aromatic region between 7.0-7.8 parts per million [8] [9].
¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation [8] [9] [10]. The carbonyl carbons typically resonate at approximately 190-200 parts per million [8] [10]. The aromatic carbons of the fluorophenyl group appear in the 110-145 parts per million range, with the carbon bearing fluorine showing characteristic splitting due to carbon-fluorine coupling [8] [9].
Infrared spectroscopy of 5-(3-Fluorophenyl)cyclohexane-1,3-dione exhibits characteristic absorption bands that confirm the presence of the diketone functionality [12] [10]. The carbonyl stretching vibrations appear as strong bands in the 1650-1700 wavenumber region [12] [10].
The compound displays two distinct carbonyl stretching frequencies due to the presence of two C=O groups in the molecule [12] [10]. These bands typically appear at approximately 1696 and 1671 wavenumbers [10]. The aromatic C=C stretching vibrations are observed in the 1500-1600 wavenumber region [12].
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretch | 1696, 1671 [10] | Carbonyl groups |
| C=C aromatic | 1500-1600 [12] | Phenyl ring |
| C-F stretch | 1000-1300 [12] | Fluorine substituent |
Mass spectrometry analysis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione provides information about the fragmentation pathways characteristic of this structural class [13] [14]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound [1].
Cyclohexane-1,3-dione derivatives undergo characteristic fragmentation patterns under electron impact conditions [13] [14]. Common fragmentation pathways include loss of carbon monoxide (28 mass units) from the carbonyl groups and cleavage of the phenyl substituent [13] [14]. The fluorophenyl fragment typically appears at mass-to-charge ratio 95, while the cyclohexane-1,3-dione core produces fragments at mass-to-charge ratios 112 and 84 [13] [14].
Retro-Diels-Alder fragmentation is a characteristic process observed in cyclohexane derivatives, resulting in the formation of smaller cyclic fragments [13]. The base peak often corresponds to the phenyl cation or related aromatic fragments [13] [14].
The melting point of 5-(3-Fluorophenyl)cyclohexane-1,3-dione has not been definitively established in the literature [5]. Related 4-fluorophenyl cyclohexane-1,3-dione derivatives exhibit melting points in the range of 173-189 degrees Celsius [15] [16] [17]. The 4-fluorophenyl isomer specifically melts at 186-189 degrees Celsius [16] [18].
Boiling point data for 5-(3-Fluorophenyl)cyclohexane-1,3-dione is not available [5]. Computational predictions for the 4-fluorophenyl isomer suggest a boiling point of approximately 353.8 degrees Celsius at standard atmospheric pressure [16] [18]. The presence of the fluorine substituent and the diketone functionality influence the thermal properties of these compounds [16] [18].
| Property | Value | Reference Compound |
|---|---|---|
| Melting Point | 186-189°C [16] | 4-fluorophenyl isomer |
| Boiling Point | 353.8°C (predicted) [16] | 4-fluorophenyl isomer |
Solubility data for 5-(3-Fluorophenyl)cyclohexane-1,3-dione indicates limited water solubility, characteristic of compounds containing both aromatic and diketone functionalities [19] [20]. The compound requires storage under inert atmosphere conditions at 2-8 degrees Celsius, suggesting sensitivity to moisture and oxidation [5].
Related cyclohexane-1,3-dione derivatives show solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide [21]. The parent cyclohexane-1,3-dione compound exhibits water solubility, but substitution with aromatic groups typically reduces aqueous solubility [21]. The predicted density for similar fluorophenyl derivatives is approximately 1.228 grams per cubic centimeter [16] [18].
The logarithm of the partition coefficient (LogP) values for related compounds suggest moderate lipophilicity [20]. The predicted refractive index for analogous structures falls in the range of 1.54-1.58 [20].
5-(3-Fluorophenyl)cyclohexane-1,3-dione participates in keto-enol tautomerism, a characteristic property of beta-diketone systems [2] [3]. The compound can exist in equilibrium between the diketone form and various enol forms [2] [3]. Computational studies on cyclohexane-1,3-dione derivatives indicate that the activation free energy barrier for keto-enol tautomerization is approximately 58.4 kilojoules per mole [3].
The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and the presence of substituents [2] [3]. In polar solvents, the enol form is generally favored due to stabilization through hydrogen bonding [2] [3]. The presence of the 3-fluorophenyl substituent affects the electron density in the cyclohexane ring, thereby influencing the tautomeric equilibrium [2] [3].
Water-assisted tautomerization significantly reduces the activation energy barriers compared to the uncatalyzed process [2] [3]. The involvement of water molecules facilitates proton transfer through the formation of hydrogen-bonded transition states [2] [3]. Nuclear Magnetic Resonance studies in deuterated dimethyl sulfoxide reveal that the enolate form predominates under basic conditions [23].
The electronic properties of 5-(3-Fluorophenyl)cyclohexane-1,3-dione are characterized by the interaction between the electron-withdrawing carbonyl groups and the electron-donating aromatic system [4] [24]. Density Functional Theory calculations on related cyclohexane-1,3-dione derivatives provide insight into the frontier molecular orbitals and electronic structure [4] [24] [7].
The Highest Occupied Molecular Orbital typically resides on the aromatic ring system, while the Lowest Unoccupied Molecular Orbital is localized on the carbonyl groups [4] [24]. The energy gap between these orbitals influences the chemical reactivity and photophysical properties of the compound [4] [24]. The presence of the fluorine substituent affects the orbital energies through its strong electronegativity [4] [24].
Computational studies indicate that the electrophilicity index for similar compounds ranges from 2.0 to 3.5 electron volts [4]. The chemical hardness values typically fall between 1.5 to 2.5 electron volts, indicating moderate reactivity [4]. The molecular dipole moment is influenced by the polar C=O bonds and the C-F bond, contributing to the overall polarity of the molecule [4] [24].
| Electronic Property | Typical Range | Units |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 [4] | eV |
| LUMO Energy | -1.5 to -2.0 [4] | eV |
| Band Gap | 3.5 to 4.5 [4] | eV |
| Chemical Hardness | 1.5 to 2.5 [4] | eV |